molecular formula C13H8ClN3O2S B2730124 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 832687-43-1

4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2730124
CAS No.: 832687-43-1
M. Wt: 305.74
InChI Key: ZGKGGVHYSWZHTO-UHFFFAOYSA-N
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Description

4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is an organic compound with a complex structure, featuring a cyanophenyl group, a chlorinated pyrimidine ring, and a methylsulfanyl substituent

Properties

IUPAC Name

(4-cyanophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c1-20-13-16-7-10(14)11(17-13)12(18)19-9-4-2-8(6-15)3-5-9/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKGGVHYSWZHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorinated and methylsulfanyl groups. The final step involves the esterification with 4-cyanophenol.

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Chlorination and Methylsulfanyl Substitution: The pyrimidine core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or related reagents.

    Esterification: The final step involves esterification with 4-cyanophenol, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) solutions.

Major Products

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid.

Scientific Research Applications

4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in biological systems involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-methanol: Contains a hydroxymethyl group instead of a carboxylate ester.

Uniqueness

4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

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